

# Quantitative Data from the AML Xenograft Model

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**Compound Focus:** APcK110

Cat. No.: S548346

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The following table summarizes the key experimental data demonstrating the survival benefit of **APcK110** in a mouse model of Acute Myeloid Leukemia (AML) [1] [2] [3].

Assessment Parameter	APcK110-Treated Group	Control (PBS) Group	Statistical Significance
Survival	Significantly extended	Baseline for comparison	( p = 0.02 )
Tumor Development	All mice developed AML	All mice developed AML	Not Significant (Model Success)
Model Histology	Myelomonocytic AML	Myelomonocytic AML	Not Significant (Model Success)

## Detailed Experimental Protocol

The anti-leukemic activity of **APcK110** was evaluated in vivo using the following methodology [1] [2] [3].

- Step 1: Mouse Model Preparation**

- Mouse Strain:** NOD-SCID (Non-Obese Diabetic-Severe Combined Immunodeficient) mice were used. These mice are immunodeficient to prevent rejection of human cells [4] [5] [6].
- Conditioning:** Mice received sub-lethal whole-body radiation before cell injection. This further suppresses the mouse's residual immune system and creates a niche for the engraftment of

leukemia cells.

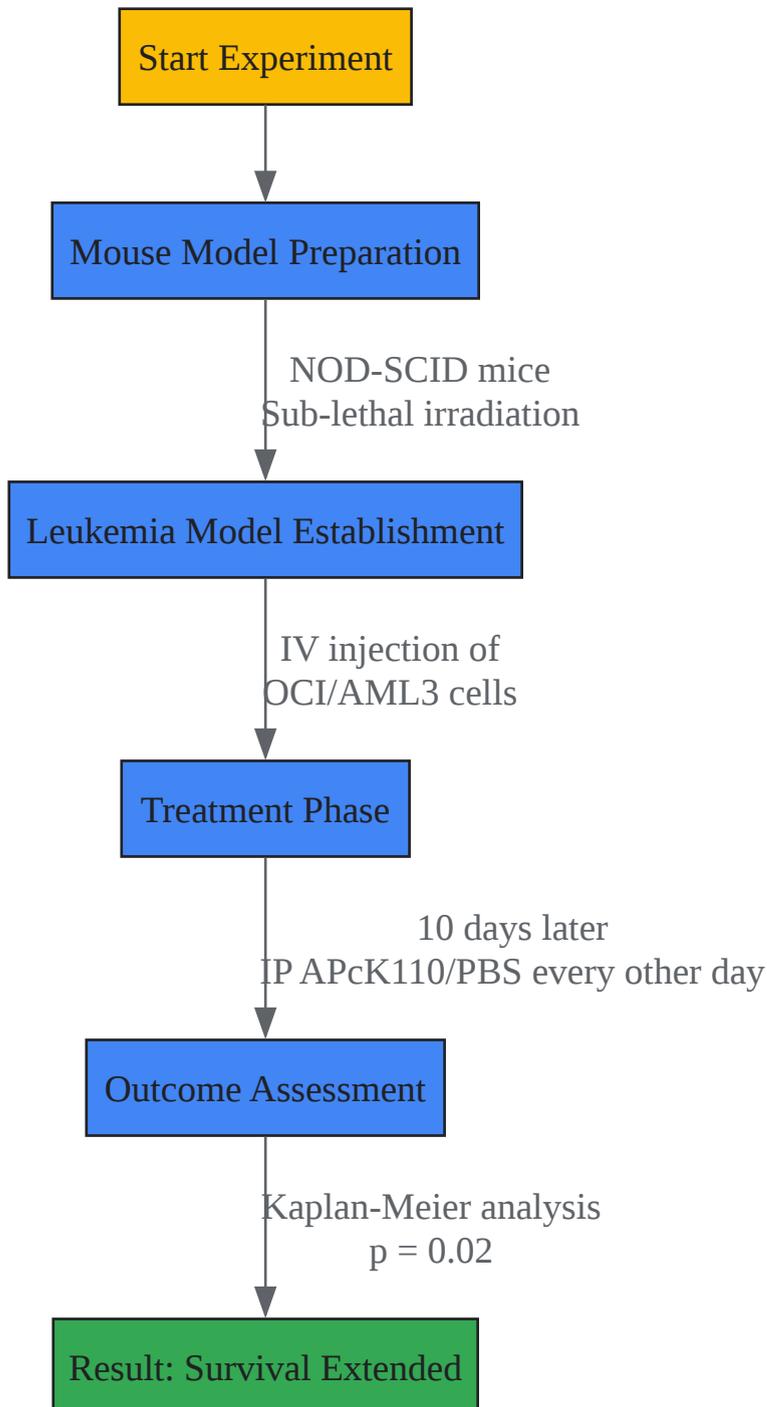
- **Step 2: Leukemia Model Establishment**

- **Cell Line:** Human OCI/AML3 leukemia cells were used.
- **Engraftment:** Cells were injected intravenously to mimic the systemic nature of leukemia.

- **Step 3: Dosing Regimen**

- **Treatment Initiation:** **APcK110** or PBS (control) administration began **10 days** after leukemia cell injection.
- **Dosing Route:** **APcK110** was delivered **intraperitoneally**.
- **Schedule:** Dosing occurred **every other day**.
- **Endpoint:** The study used **survival** as the primary endpoint to assess efficacy.

The workflow of this experiment is illustrated below.



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## Context for Your Comparison Guide

Based on the search results, here is key context for your objective comparison.

- **Mechanism of Action:** **APcK110** is a novel inhibitor of the **Kit receptor tyrosine kinase** [1] [2]. Constitutive activation of Kit is implicated in the pathogenesis of AML, and targeting it is a recognized therapeutic strategy.
- **Strengths of the Data:** The data provides a clear **in vitro to in vivo translation**, showing **APcK110** has pro-apoptotic and anti-proliferative activity not just in cell lines, but also in a live animal model that recapitulates the disease [1].
- **Limitations for Comparison:** The main challenge for your guide is that the search results **do not contain head-to-head experimental data comparing APcK110 with other Kit inhibitors** like imatinib. The provided data only supports its efficacy versus a control.
- **Xenograft Model Choice:** The study used a **Cell Line-Derived Xenograft (CDX)** model [5]. It's worth noting that **Patient-Derived Xenograft (PDX)** models are often considered more clinically relevant as they better retain the genetic and histological features of the original human tumor [4] [6].

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## References

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